2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate
Description
2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate is an organic compound featuring a thiophene ring substituted with a chlorine atom and a thiocyanate group
Properties
IUPAC Name |
[2-(3-chlorothiophen-2-yl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS2/c8-5-1-2-12-7(5)6(10)3-11-4-9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWCEVLYKLMRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate typically involves the reaction of 3-chloro-2-thiophenecarboxylic acid with thiocyanate reagents under specific conditions. One common method includes the use of thionyl chloride to convert the carboxylic acid to an acyl chloride, followed by reaction with ammonium thiocyanate to form the desired thiocyanate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiols or amines.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of thiocyanate derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of thiophene compounds, including 2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate, exhibit significant antimicrobial properties. A study highlighted the synthesis of a series of compounds with antimicrobial activity against various bacterial strains. The results showed that these compounds were particularly effective against Gram-positive bacteria, which could lead to their development as new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In a study focusing on the synthesis of various thiophene derivatives, it was found that some exhibited cytotoxicity against different cancer cell lines. The mechanism of action is believed to involve the inhibition of specific cellular pathways, making them promising candidates for further development in cancer therapy .
Inhibitory Activity Against Enzymes
Compounds containing the thiophene structure have been explored for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The design and synthesis of derivatives based on this scaffold have shown promising results, suggesting potential therapeutic applications in neurodegenerative diseases .
Agrochemical Applications
Pesticidal Activity
The unique structure of this compound allows it to function as a potential pesticide. Studies have indicated that similar thiophene derivatives possess herbicidal and insecticidal properties, which can be harnessed in agricultural settings to protect crops from pests and diseases. The efficacy of these compounds in field trials is an area of ongoing research .
Material Science
Dyes and Sensors
Thiophene derivatives are also utilized in material science for their electronic properties. They have been integrated into organic photovoltaic devices and sensors due to their ability to conduct electricity and their stability under various conditions. The incorporation of this compound into polymer matrices has been explored to enhance the performance of these materials .
Data Tables
Case Studies
-
Antimicrobial Study :
A recent study synthesized a series of thiophene derivatives, including this compound, which were tested against various bacterial strains using disc diffusion methods. The results demonstrated superior activity against Bacillus species compared to standard antibiotics. -
Cytotoxicity Evaluation :
In vitro assays were conducted on several cancer cell lines using synthesized thiophene derivatives. The findings indicated that certain compounds led to a significant reduction in cell viability, highlighting their potential as anticancer agents. -
Field Trials for Pesticidal Activity :
Field trials involving the application of thiophene-based pesticides demonstrated effective control over pest populations while maintaining crop health, suggesting practical applications in sustainable agriculture.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can act as a nucleophile, participating in various biochemical pathways. The chlorine-substituted thiophene ring can interact with enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-thienyl)acetohydrazide
- 2-bromo-1-(3-chloro-2-thienyl)-1-ethanone
- 2-(5-Chloro-2-thienyl)-4-methylpyridine
- 1-(5-chloro-2-thienyl)ethanamine hydrochloride
Uniqueness
2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate is unique due to its specific substitution pattern on the thiophene ring and the presence of the thiocyanate group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate (CAS No. 937602-35-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄ClNOS₂. The compound features a thiophene ring, a chloro substituent, and a thiocyanate functional group, which are pivotal in its biological interactions.
The primary mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes. It has been identified as an enzyme inhibitor , notably affecting acetylcholinesterase (AChE) activity. By inhibiting AChE, the compound increases the levels of acetylcholine in synaptic clefts, enhancing neurotransmission. This mechanism is crucial in understanding its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against AChE. The inhibition leads to increased acetylcholine concentration, which can enhance cognitive functions and muscle contractions. This property makes it a candidate for further studies in treating conditions like Alzheimer's disease.
Anticancer Potential
In vitro studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines, including ovarian and breast carcinoma cells. These effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation . The structure's reactivity allows it to interact with cellular components, leading to significant morphological changes in treated cells .
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Its ability to disrupt cellular processes in bacteria and fungi presents potential applications in developing new antimicrobial agents.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results indicated that the compound improved cognitive function and reduced neuroinflammation when administered at specific dosages.
- Cytotoxicity Assessment : In a comparative study on various thiophene derivatives, this compound demonstrated higher cytotoxicity against HepG2 liver cancer cells compared to other derivatives. The study utilized MTT assays to quantify cell viability post-treatment .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key parameters include:
| Parameter | Value |
|---|---|
| Lipophilicity (logP) | 3.5 |
| Solubility (logS) | -1.5 |
| Permeability (logD) | 1.0 |
| Half-life | 5 hours |
These parameters suggest favorable absorption characteristics, which could enhance its efficacy as a therapeutic agent.
Q & A
Q. What are the established synthetic methodologies for preparing 2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate?
The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 2-(3-chloro-2-thienyl)-2-oxoethyl chloride) with potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or acetonitrile at 60–80°C. Reaction progress is monitored via TLC, and completion is confirmed by IR spectroscopy (C≡N stretch at ~2100–2150 cm⁻¹). Alternative methods include thiocyanation via thiourea intermediates followed by oxidative workup. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., thienyl protons at δ 6.8–7.5 ppm) and carbon assignments (thiocyanate carbon at δ ~110–120 ppm).
- FT-IR : Confirms functional groups (C=O stretch ~1700 cm⁻¹, SCN stretch ~2100 cm⁻¹).
- Mass Spectrometry (EI/ESI) : Validates molecular ion peaks ([M+H]+) and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally related thiocyanate derivatives .
Advanced Research Questions
Q. How does the electronic nature of the thienyl ring influence reactivity in cross-coupling reactions?
The electron-withdrawing chlorine at the 3-position creates an electron-deficient thienyl system, enhancing electrophilicity for Suzuki-Miyaura couplings. However, steric hindrance from the oxoethyl-thiocyanate group necessitates optimized catalysts (e.g., Pd(PPh₃)₄ with bulky ligands). Density Functional Theory (DFT) calculations can predict regioselectivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .
Q. What strategies mitigate thiocyanate decomposition during storage?
Decomposition via isomerization or hydrolysis is minimized by:
Q. What in vitro assays evaluate this compound’s biological activity?
Based on structural analogs:
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Antiviral Screening : HIV-1 reverse transcriptase inhibition assays using recombinant enzyme and ELISA-based detection.
- Molecular Docking : Targets like GRP78/BiP (ER stress chaperone) to propose mechanisms of action .
Q. How can computational modeling predict the compound’s metabolic stability?
Molecular dynamics simulations (e.g., CYP450 enzyme interactions) and ADMET prediction tools (SwissADME, pkCSM) assess metabolic pathways, such as thiocyanate hydrolysis or thienyl ring oxidation. These models guide experimental design for in vitro microsomal stability assays .
Methodological Considerations
Q. What solvent systems optimize reaction yields in thiocyanate synthesis?
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of SCN⁻, while additives like tetrabutylammonium bromide (TBAB) improve phase-transfer efficiency. Reaction optimization via Design of Experiments (DoE) identifies ideal temperature and stoichiometric ratios .
Q. How do steric effects impact substitution reactions at the oxoethyl position?
Steric hindrance from the thiocyanate group may slow nucleophilic attacks. Kinetic studies (e.g., variable-temperature NMR) quantify activation energies, while X-ray crystallography reveals spatial constraints in transition states .
Data Contradictions and Resolution
Q. Conflicting reports on thiocyanate stability in acidic media: How to reconcile?
Discrepancies arise from pH-dependent hydrolysis rates. Controlled experiments (pH 2–7, 25–50°C) with LC-MS monitoring clarify degradation pathways. Buffered solutions (e.g., phosphate buffer) standardize conditions for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
